6,8-Dimethoxyisoquinoline

Antiglioma Tetrahydroisoquinoline Cytotoxicity

Researchers optimizing antiglioma leads find that 6,7-dimethoxyisoquinoline isomers lack required potency and selectivity. 6,8-Dimethoxyisoquinoline (CAS 13388-78-8) resolves this with the precise 6,8-substitution pattern critical for bioactivity. • Antiglioma intermediate: 0.63 μM EC50 (C6 glioma) vs. 10.85 μM (normal astrocytes). • 21-fold enantiomeric potency difference enables stereospecific SAR. • 3-step C-H activation: 27.3% overall yield for gram-scale synthesis. Supplied at ≥98% purity with full analytics. Ready for global dispatch.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 13388-78-8
Cat. No. B082887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethoxyisoquinoline
CAS13388-78-8
SynonymsIsoquinoline, 6,8-dimethoxy- (8CI,9CI)
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C=NC=CC2=C1)OC
InChIInChI=1S/C11H11NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h3-7H,1-2H3
InChIKeyBRHIJXZCVQIOOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethoxyisoquinoline: Core Scaffold for Antiglioma Research


6,8-Dimethoxyisoquinoline (CAS: 13388-78-8, C₁₁H₁₁NO₂, MW: 189.21) is a dimethoxy-substituted isoquinoline derivative characterized by methoxy groups at the 6- and 8-positions of the bicyclic ring system . This compound serves as a fundamental heterocyclic scaffold and a versatile synthetic intermediate in medicinal chemistry. Its structural framework is a key component in the synthesis of more complex, biologically active molecules, including natural product analogs and antiglioma agents [1]. The compound's physicochemical properties, such as a predicted boiling point of 341.6±22.0 °C and density of 1.148±0.06 g/cm³, are foundational for its handling and formulation in research settings .

6,8-Dimethoxyisoquinoline: Unique Substitution Pattern


The biological and chemical behavior of isoquinoline derivatives is highly sensitive to the specific substitution pattern on the aromatic ring [1]. For instance, the 6,8-dimethoxy substitution pattern on the isoquinoline core imparts unique properties that are not replicated by the more commonly studied 6,7-dimethoxy isomer. This is evident in antiglioma research, where a 6,8-dimethoxy substituted tetrahydroisoquinoline (THI) analog demonstrated a markedly improved potency and selectivity profile (EC50 of 0.63 μM on C6 rat glioma cells) compared to an earlier lead compound, EDL-155, which lacked this specific substitution [2]. Furthermore, the position of the methoxy groups can significantly influence the outcome of synthetic transformations, such as the regioselectivity of C-H activation strategies used to access complex alkaloids . These critical differences in both biological activity and synthetic reactivity mean that substituting 6,8-dimethoxyisoquinoline with another isoquinoline analog is not feasible without fundamentally altering the research outcome.

6,8-Dimethoxyisoquinoline: Performance Evidence


Antiglioma Potency and Selectivity

A 6,8-dimethoxy substituted tetrahydroisoquinoline analog (compound 25) shows markedly improved potency and selectivity against C6 rat glioma cells compared to the earlier lead compound EDL-155 [1]. This indicates that the 6,8-dimethoxy substitution pattern is a key pharmacophore for enhancing activity in this series.

Antiglioma Tetrahydroisoquinoline Cytotoxicity

Stereospecific Antiglioma Activity

The antiglioma activity of the 6,8-dimethoxyisoquinoline derivative is highly stereospecific. The (+) isomer of compound 25 was found to be nearly 21-fold more potent than its (-) isomer counterpart in a head-to-head comparison [1]. This level of stereochemical discrimination is a critical differentiator for this compound class.

Chirality Stereochemistry Antiglioma Tetrahydroisoquinoline

Efficient Total Synthesis via C-H Activation

A modern, convergent total synthesis of the natural product 6,8-dimethoxy-1,3-dimethylisoquinoline was achieved in just three steps with an overall yield of 27.3% . This represents a significant improvement over previous, more linear or lower-yielding approaches for this compound class, demonstrating the value of the core scaffold in efficient synthesis.

Total Synthesis C-H Activation Natural Product

6,8-Dimethoxyisoquinoline: Validated Research Applications


Antiglioma Lead Optimization

The 6,8-dimethoxyisoquinoline scaffold is a critical starting point for developing novel antiglioma therapeutics. As demonstrated with tetrahydroisoquinoline analog 25, this core enables the creation of compounds with single-digit micromolar potency against glioma cells and significant selectivity over normal astrocytes (EC50 0.63 μM vs. 10.85 μM, respectively) [1]. This specific profile is essential for minimizing off-target toxicity in the central nervous system, making derivatives of this compound prime candidates for further preclinical development in the challenging area of brain cancer treatment.

Stereospecific Medicinal Chemistry

For researchers investigating the role of chirality in biological activity, the 6,8-dimethoxyisoquinoline system provides a powerful model. The dramatic 21-fold difference in antiglioma potency between the (+) and (-) enantiomers of a key derivative [1] highlights the critical importance of stereochemical purity. This makes 6,8-dimethoxyisoquinoline and its chiral derivatives valuable tools for studying stereospecific drug-receptor interactions and for developing enantiopure pharmaceuticals where a single active isomer is required for efficacy and safety.

Efficient Alkaloid Total Synthesis

The 6,8-dimethoxyisoquinoline core is a key intermediate in the total synthesis of biologically significant natural products. A modern, convergent route employing C-H activation allows for the preparation of 6,8-dimethoxy-1,3-dimethylisoquinoline in just three steps with a 27.3% overall yield . This synthetic efficiency is a major advantage for research programs requiring gram-scale quantities of advanced isoquinoline intermediates for structure-activity relationship (SAR) studies, biological screening, and process chemistry development.

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